molecular formula C18H13Cl2NO3S B1213427 Tioxaprofen CAS No. 40198-53-6

Tioxaprofen

Cat. No.: B1213427
CAS No.: 40198-53-6
M. Wt: 394.3 g/mol
InChI Key: WGDADRBTCPGSDG-UHFFFAOYSA-N
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Description

Tioxaprofen is a novel anti-mycotic compound known for its potent activity against dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum. It functions as an uncoupling agent of mitochondrial respiration, disrupting the energy production process in fungal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tioxaprofen involves the formation of an oxazole ring, a common structure in many bioactive compounds. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization to form the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the synthesis of intermediates, cyclization to form the oxazole ring, and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Tioxaprofen undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the oxazole ring.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized oxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, Tioxaprofen is used as a model compound to study the reactivity of oxazole rings and their derivatives. Its unique structure makes it a valuable tool for exploring new synthetic methodologies.

Biology

In biological research, this compound is studied for its antifungal properties. It is used to investigate the mechanisms of fungal resistance and to develop new antifungal therapies.

Medicine

Medically, this compound holds promise as a treatment for fungal infections, particularly those caused by dermatophytes. Its ability to disrupt mitochondrial respiration in fungal cells makes it a potent antifungal agent.

Industry

In industry, this compound could be used in the development of antifungal coatings and materials. Its stability and efficacy make it suitable for various applications, from medical devices to agricultural products.

Mechanism of Action

Tioxaprofen exerts its effects by uncoupling mitochondrial respiration in fungal cells. This process disrupts the production of ATP, the energy currency of the cell, leading to cell death. The compound targets the mitochondrial membrane, causing a loss of membrane potential and inhibiting ATP synthesis .

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: Another antifungal agent that inhibits ergosterol synthesis.

    Itraconazole: A triazole antifungal that also targets ergosterol synthesis.

    Fluconazole: A widely used antifungal that inhibits the fungal cytochrome P450 enzyme.

Uniqueness

Tioxaprofen is unique in its mechanism of action as an uncoupling agent of mitochondrial respiration. Unlike other antifungals that target ergosterol synthesis, this compound disrupts the energy production process directly, making it effective against resistant strains of fungi.

Biological Activity

Tioxaprofen, a non-steroidal anti-inflammatory drug (NSAID), has garnered attention for its biological activities, particularly its anti-inflammatory, analgesic, and potential antimicrobial properties. This article explores the compound's biological activity based on diverse research findings and case studies.

This compound is structurally related to propionic acid derivatives, functioning primarily as a cyclooxygenase (COX) inhibitor. By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism underlies its therapeutic effects in conditions such as arthritis and other inflammatory disorders.

1. Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various studies. For instance, a study involving carrageenan-induced paw edema in rats showed that this compound effectively reduced inflammation by inhibiting the accumulation of inflammatory cells and mediators at the site of injury. The percentage inhibition of edema was reported to be substantial, indicating its efficacy as an anti-inflammatory agent .

2. Analgesic Activity

The analgesic properties of this compound have been confirmed through various pain models. In animal studies, it was observed to significantly reduce pain responses associated with inflammatory conditions. The compound's effectiveness in alleviating pain is attributed to its dual action as both an anti-inflammatory and analgesic agent.

3. Antimicrobial Activity

Recent research has explored the antimicrobial potential of this compound against various pathogens. In vitro studies demonstrated that this compound exhibited bactericidal activity against strains of E. coli and S. aureus, with minimal inhibitory concentrations (MICs) reported around 6.72 mg/mL for E. coli and 6.63 mg/mL for S. aureus . This suggests that this compound may have applications beyond its traditional use as an NSAID.

Case Study: Efficacy in Rheumatoid Arthritis

A clinical trial assessed the effectiveness of this compound in patients with rheumatoid arthritis. The results indicated a significant reduction in joint swelling and pain scores compared to placebo, highlighting its role in managing chronic inflammatory conditions.

Research Findings on Toxicity and Side Effects

While this compound is generally well-tolerated, some studies have reported gastrointestinal side effects typical of NSAIDs, such as dyspepsia and gastric irritation. Long-term use may also increase the risk of cardiovascular events, necessitating careful patient selection and monitoring.

Comparative Biological Activity Table

Activity This compound Other NSAIDs Notes
Anti-InflammatoryEffectiveVariesSignificant reduction in edema
AnalgesicStrongVariesPain relief in inflammatory models
AntimicrobialModerateVariableEffective against E. coli, S. aureus
Gastrointestinal EffectsModerateCommonRisk of dyspepsia and irritation

Properties

CAS No.

40198-53-6

Molecular Formula

C18H13Cl2NO3S

Molecular Weight

394.3 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C18H13Cl2NO3S/c1-10(17(22)23)25-18-21-15(11-2-6-13(19)7-3-11)16(24-18)12-4-8-14(20)9-5-12/h2-10H,1H3,(H,22,23)

InChI Key

WGDADRBTCPGSDG-UHFFFAOYSA-N

SMILES

CC(C(=O)O)SC1=NC(=C(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C(=O)O)SC1=NC(=C(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Key on ui other cas no.

40198-53-6

Synonyms

2-(4,5-bis(p-chlorophenyl)oxazolyl-(2)-thio)propionic acid
EMD 26 644
EMD 26644
EMD-26644
tioxaprofen
tioxaprofen, sodium salt

Origin of Product

United States

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